molecular formula C18H26 B12819114 cis-3-Phenyl-1,1'-bi(cyclohexane)

cis-3-Phenyl-1,1'-bi(cyclohexane)

Cat. No.: B12819114
M. Wt: 242.4 g/mol
InChI Key: ONQUBGYEUGJCEM-ZWKOTPCHSA-N
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Description

cis-3-Phenyl-1,1'-bi(cyclohexane) is a bicyclic organic compound characterized by two interconnected cyclohexane rings with a phenyl substituent at the cis-3 position. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., substituted cyclohexanes and bicyclic systems) offer insights into its behavior. For instance, conformational analyses of cis-1,3-dimethylcyclohexane () highlight the steric strain caused by substituents in cis positions, suggesting that the phenyl group in cis-3-Phenyl-1,1'-bi(cyclohexane) may similarly affect ring dynamics and stability.

Properties

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

[(1S,3R)-3-cyclohexylcyclohexyl]benzene

InChI

InChI=1S/C18H26/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,8-9,16-18H,2,5-7,10-14H2/t17-,18+/m0/s1

InChI Key

ONQUBGYEUGJCEM-ZWKOTPCHSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2CCC[C@@H](C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C2CCCC(C2)C3=CC=CC=C3

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Structure Features Substituents Key Properties/Findings Reference
cis-1,3-Dimethylcyclohexane Monocyclic, cis-1,3-dimethyl substituents Methyl groups at C1 and C3 Steric hindrance limits ring flipping; chair conformers dominate
cis-A () Bicyclic (cyclohexene + oxadiazole) 3,4-Dichlorophenyl, carboxylic acid Synthesized via anhydride condensation; requires heating (100°C) and acidic workup
CP-55,940 () Bicyclic (cyclohexanol + phenyl side chain) Hydroxypropyl, dimethylheptyl Undergoes P-450-mediated hydroxylation; metabolites retain bioactivity

Key Observations :

  • Steric Effects : The phenyl group in cis-3-Phenyl-1,1'-bi(cyclohexane) likely imposes greater steric strain than methyl groups in cis-1,3-dimethylcyclohexane, reducing conformational flexibility .
  • Synthetic Complexity : Unlike cis-A, which is synthesized via a one-pot reaction (), the target compound may require multi-step protocols due to its bicyclic framework.
  • Metabolic Pathways : Bicyclic systems like CP-55,940 undergo hydroxylation at side chains (), suggesting that analogous modifications in cis-3-Phenyl-1,1'-bi(cyclohexane) could influence pharmacological profiles.
Physicochemical and Spectroscopic Comparisons

While spectroscopic data for cis-3-Phenyl-1,1'-bi(cyclohexane) are unavailable, studies on related compounds () emphasize the utility of NMR and GC/MS for structural elucidation. For example:

  • NMR Trends : In Zygocaperoside (), ¹H-NMR signals for aromatic protons appear at δ 6.8–7.4 ppm, whereas cyclohexane protons resonate near δ 1.0–2.5 ppm. Similar shifts would be expected for cis-3-Phenyl-1,1'-bi(cyclohexane).
  • Mass Spectrometry : CP-55,940 metabolites were identified via GC/MS after derivatization (), a method applicable to the target compound’s analysis.

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